molecular formula C11H14ClNO2 B6643897 4-chloro-N-(4-hydroxybutyl)benzamide

4-chloro-N-(4-hydroxybutyl)benzamide

Cat. No. B6643897
M. Wt: 227.69 g/mol
InChI Key: CGAGUIZQFPZCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-hydroxybutyl)benzamide, also known as CHB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxybutyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects
4-chloro-N-(4-hydroxybutyl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to inhibit the expression of various oncogenes such as c-Myc, Bcl-2, and Cyclin D1. In inflammation research, 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative diseases, 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-hydroxybutyl)benzamide has several advantages for lab experiments. It is stable under normal laboratory conditions, and its synthesis method is relatively simple and efficient. 4-chloro-N-(4-hydroxybutyl)benzamide also has low toxicity and is well-tolerated in animal studies. However, 4-chloro-N-(4-hydroxybutyl)benzamide has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. 4-chloro-N-(4-hydroxybutyl)benzamide also has low membrane permeability, which can limit its ability to penetrate cell membranes and reach its target sites.

Future Directions

There are several future directions for research on 4-chloro-N-(4-hydroxybutyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, the development of novel formulations and delivery systems for 4-chloro-N-(4-hydroxybutyl)benzamide may improve its bioavailability and efficacy. Finally, the identification of new analogs and derivatives of 4-chloro-N-(4-hydroxybutyl)benzamide may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, 4-chloro-N-(4-hydroxybutyl)benzamide is a promising chemical compound that has potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Its synthesis method is relatively simple and efficient, and its mechanism of action involves the modulation of various signaling pathways. 4-chloro-N-(4-hydroxybutyl)benzamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-chloro-N-(4-hydroxybutyl)benzamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(4-hydroxybutyl)benzamide involves the reaction of 4-chlorobenzoic acid with 4-hydroxybutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain 4-chloro-N-(4-hydroxybutyl)benzamide in high purity and yield.

Scientific Research Applications

4-chloro-N-(4-hydroxybutyl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in many diseases, and 4-chloro-N-(4-hydroxybutyl)benzamide has been studied for its anti-inflammatory properties. In neurodegenerative diseases such as Alzheimer's and Parkinson's, 4-chloro-N-(4-hydroxybutyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-chloro-N-(4-hydroxybutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAGUIZQFPZCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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